4-Bromoquinolin-2-amine
Overview
Description
4-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound is particularly valued for its versatility in scientific research and its potential in drug discovery and development.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of 4-Bromoquinolin-2-amine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-Bromoquinolin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This interaction is significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of other substances, potentially leading to changes in their pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, such as non-small cell lung cancer cells (A549), derivatives of quinoline, including this compound, have demonstrated cytotoxic effects . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, as an inhibitor of cytochrome P450 enzymes, this compound binds to the heme group of these enzymes, preventing the metabolism of substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, degradation products may form, which could alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its ability to disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The compound’s effect on metabolic flux and metabolite levels can influence the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on enzyme activity and cellular metabolism . Post-translational modifications and targeting signals may also play a role in directing this compound to particular subcellular locations.
Preparation Methods
The synthesis of 4-Bromoquinolin-2-amine typically involves several steps, starting from readily available precursors. One common method involves the bromination of quinolin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl derivatives .
Scientific Research Applications
4-Bromoquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored in drug discovery for developing new therapeutic agents targeting various diseases.
Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromoquinolin-2-amine can be compared with other quinoline derivatives, such as:
Quinolin-2-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Chloroquinolin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
4-Fluoroquinolin-2-amine:
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromoquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPUSCLNYKXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555322 | |
Record name | 4-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36825-32-8 | |
Record name | 4-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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